4-Methoxy-1,3,5-triazin-2-amine

Description

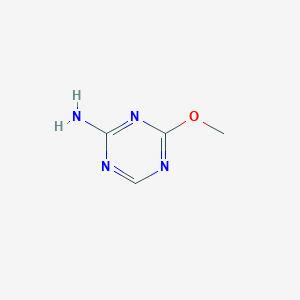

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROXQTDIDGVYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Pathways Involving 4 Methoxy 1,3,5 Triazin 2 Amine and Its Derivatives

Mechanistic Investigations of Nucleophilic Substitutions on the 1,3,5-Triazine (B166579) Ring System

The 1,3,5-triazine ring is inherently electron-poor, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgacs.org This type of reaction is fundamental to the synthesis of a vast array of substituted triazines. The general mechanism is a two-step addition-elimination process where a nucleophile attacks a ring carbon atom bearing a leaving group, followed by the expulsion of that leaving group to restore the aromatic system. wikipedia.orglibretexts.org

The reactivity of the triazine ring is heavily influenced by its substituents. The presence of strong electron-withdrawing groups enhances the electrophilicity of the ring carbons, activating them for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com Conversely, electron-donating groups can decrease reactivity. In sequential substitution reactions, such as those starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the reactivity of the remaining chlorine atoms decreases as more electron-donating groups are added to the ring. mdpi.com

A critical feature of the SNAr mechanism is the formation of a transient, negatively charged tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This complex is stabilized by the delocalization of the negative charge across the aromatic system. This stabilization is most effective when electron-withdrawing groups are positioned at the ortho and para positions relative to the site of nucleophilic attack. libretexts.org

While specific studies detailing Meisenheimer complexes for 4-methoxy-1,3,5-triazin-2-amine are not prevalent, the principles of its formation can be inferred. The amino group of the triazine can participate in hydrogen bonding, which is a key factor in the formation and stabilization of molecular complexes. rsc.org For instance, studies on the aminolysis of certain esters have shown that intramolecular hydrogen bonding can stabilize the tetrahedral intermediate, which is analogous to a Meisenheimer complex. nih.gov It is plausible that both the amine and methoxy (B1213986) groups could engage in inter- or intramolecular hydrogen bonding with reactants or solvents, thereby influencing the stability of any reaction intermediates. Research on complexes between 2,4-diamino-1,3,5-triazine derivatives and pyrimidines has demonstrated the formation of highly stable structures through multiple hydrogen bonds. rsc.org

In the SNAr pathway, the initial attack by the nucleophile to form the Meisenheimer complex is generally the rate-determining step. libretexts.orgmasterorganicchemistry.com The use of a base is a common strategy in these reactions, often to deprotonate the nucleophile, thereby increasing its nucleophilicity, or to neutralize an acidic byproduct.

The role of base catalysis has been explored in related triazine systems. In the synthesis of amides using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) as a coupling agent, the basicity of the amine catalysts and proton capture agents significantly affects the reaction yield. nih.gov The outcome is highly dependent on the solvent system:

In aprotic solvents like dichloromethane, stronger bases lead to higher yields. nih.gov

In protic solvents like methanol (B129727), weakly basic catalysts are more effective, as strongly basic conditions can promote side reactions. nih.gov

This demonstrates that the selection of a base is critical and must be tailored to the specific reactants and conditions to optimize the desired substitution reaction and minimize competing pathways. The general principle is that the reaction rate and pathway are governed by the delicate acid-base equilibria among all components in the reaction mixture. nih.gov

| Reaction Condition | Optimal Base Characteristic | Rationale |

| Aprotic Solvent (e.g., Dichloromethane) | Strongly Basic Catalyst | Enhances nucleophile strength, driving the reaction forward. |

| Protic Solvent (e.g., Methanol) | Weakly Basic Catalyst | Minimizes side reactions between the triazine and the substrate amine. |

Reactivity Studies of the Methoxy Substituent

The methoxy group (-OCH3) on the triazine ring is generally considered an electron-donating group by resonance and is less reactive as a leaving group compared to halogens. In the synthesis of various triazine derivatives starting from 2-chloro-4,6-dimethoxy-1,3,5-triazine, nucleophilic substitution occurs selectively at the chlorine-bearing carbon, leaving the methoxy groups intact. nih.govresearchgate.net

Reactivity Investigations of the Primary Amine Functional Group

The primary amine group (-NH2) is a key functional group that imparts nucleophilic character to the molecule and is a primary site for further functionalization. Its reactivity is central to the synthesis of more complex triazine-based structures.

A prominent reaction involving this group is its use as a nucleophile to displace leaving groups on other molecules or rings. For example, the synthesis of (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives proceeds by the nucleophilic attack of the amino group of an α-amino acid on 2-chloro-4,6-dimethoxy-1,3,5-triazine. nih.gov This reaction typically requires a base, such as triethylamine (B128534), to act as an acid scavenger, neutralizing the hydrochloric acid that is formed. nih.gov

The nucleophilicity of the amine group allows for a range of transformations, including:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Condensation: Reaction with carbonyl compounds to form imines (Schiff bases).

These reactions underscore the versatility of the amino group as a synthetic handle for elaborating the structure of this compound.

Studies on Degradation Pathways and Thermochemical Stability

The stability and degradation of triazine compounds are of significant interest, particularly for those used in agriculture and industry. The degradation of this compound can be inferred from studies of closely related compounds.

A key finding is that the analog, 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196), is a known environmental transformation product (metabolite) of several sulfonylurea herbicides, including thifensulfuron-methyl (B1681301) and metsulfuron-methyl. nih.gov This indicates that complex herbicide molecules break down to this stable aminomethoxy-triazine core, suggesting a significant degree of inherent stability for this structure. The degradation pathways of parent herbicides often involve the cleavage of sulfonylurea bridges and other substituents, leaving the triazine ring intact. nih.gov

Studies on the thermal decomposition of other substituted 1,3,5-triazines provide further insight. Energetic triazines containing azido (B1232118) or nitramino groups have been shown to decompose in the liquid state through autocatalytic mechanisms, often initiated by the homolytic cleavage of the weakest bond, such as a C-NO2 bond. nih.gov Quantum molecular dynamics simulations of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) indicate that its decomposition is initiated by an intermolecular hydrogen-transfer reaction, which has a very low activation barrier. rsc.org Hydrolysis is another critical degradation pathway for triazines, especially for chloro-substituted precursors. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 Methoxy 1,3,5 Triazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of 4-methoxy-1,3,5-triazin-2-amine and its analogues. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY) NMR experiments allows for a detailed mapping of the molecular connectivity and electronic environment of each atom.

In the ¹H NMR spectrum of 4-methoxy-6-methyl-1,3,5-triazin-2-amine, the protons of the methoxy (B1213986) group typically appear as a singlet, while the methyl protons also present as a singlet, with their exact chemical shifts influenced by the solvent and other substituents. For instance, in a derivative, 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)acetic acid, the methoxy protons appear as two singlets at δ 3.80 and 3.83 ppm in DMSO-d6. nih.gov The amine protons often exhibit broader signals due to quadrupole effects and chemical exchange.

¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The carbon atoms of the triazine ring are typically observed in the range of δ 160-175 ppm. For example, in 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)acetic acid, the triazine carbons are found at δ 172.25, 172.36, and 168.56 ppm. nih.gov The methoxy carbon gives a signal around δ 54-55 ppm. nih.gov

Nitrogen-15 (¹⁵N) NMR, although less common due to lower sensitivity, can directly probe the nitrogen atoms in the triazine ring and the amino group, offering valuable data on their electronic state and involvement in hydrogen bonding. For compounds containing fluorine, ¹⁹F NMR is a powerful tool for characterizing the fluorine-containing substituents.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing proton-proton coupling networks, thus confirming the connectivity between different parts of the molecule. For more complex derivatives, advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, providing a complete and unambiguous structural assignment. The complexity of NMR spectra can sometimes be increased by the presence of rotamers, which arise from restricted rotation around the amine-triazine bond, leading to the appearance of multiple sets of signals. tdx.cat

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | DMSO-d6 | 3.80 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 3.91 (d, 2H), 8.13 (t, 1H) | 40.67, 54.63, 54.75, 168.56, 171.8, 172.25, 172.36 | nih.gov |

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid | DMSO-d6 | 1.35 (d, 3H), 3.80 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 4.34 (quint, 1H), 8.20 (d, 1H) | 17.30, 49.86, 54.63, 54.75, 167.86, 172.26, 174.85 | nih.gov |

| 2-Chloro-4-methoxy-6-(NH-Aib-Ala-OMe)-1,3,5-triazine | CDCl₃ | 1.36 (s, 6H), 1.41 (d, 3H), 3.72 (s, 3H), 4.01 (s, 3H, OCH₃), 4.36 (q, 1H) | 17.8, 27.1, 48.1, 52.3, 54.6, 58.1, 163.4, 167.9, 171.7, 172.9, 175.6 | nih.gov |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathway Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives.

Under Electron Impact (EI) conditions, this compound and its analogues undergo characteristic fragmentation, providing valuable structural information. The molecular ion peak (M⁺) is usually observable, confirming the molecular weight. A common fragmentation pathway for 1,3,5-triazin-2-one derivatives involves the loss of a hydrogen atom from the molecular ion, leading to the formation of resonance-stabilized even-electron ions. arkat-usa.org Subsequent fragmentation can involve the extrusion of neutral molecules like imines, leading to ring contraction and the formation of smaller heterocyclic fragments. arkat-usa.org For derivatives with specific substituents, characteristic fragmentation patterns are observed. For example, compounds with a benzyl (B1604629) group may show additional fragmentation pathways related to this moiety. arkat-usa.org

Table 2: EIMS Fragmentation Data for a Representative 1,3,5-Triazin-2-one Derivative

| Ion | m/z | Proposed Structure/Loss | Reference |

| M⁺ | 143 | Molecular Ion | arkat-usa.org |

| [M-H]⁺ | 142 | Loss of a hydrogen atom | arkat-usa.org |

| [M-CH₃]⁺ | 128 | Loss of a methyl radical | arkat-usa.org |

| [M-C₂H₄N]⁺ | 100 | Ring contraction fragment | arkat-usa.org |

| Diazolium ion | 85 | Common fragment from ring contraction | arkat-usa.org |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with high precision (typically to four or five decimal places). This level of accuracy allows for the unambiguous determination of the elemental composition of the ions, confirming the molecular formula of the parent compound and its fragments. This is particularly crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, the exact mass of 4-methoxy-6-methyl-1,3,5-triazin-2-amine (C₅H₈N₄O) is calculated to be 140.0698, and HRMS can confirm this with a very low margin of error. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum reveals the vibrational frequencies of different bonds within the molecule.

Key characteristic absorption bands include:

N-H stretching: The amine group (NH₂) typically shows one or two sharp bands in the region of 3100-3500 cm⁻¹.

C-H stretching: The methoxy group's C-H bonds exhibit stretching vibrations around 2850-2960 cm⁻¹.

C=N stretching: The triazine ring's C=N bonds give rise to strong absorptions in the 1500-1650 cm⁻¹ region.

C-O stretching: The C-O bond of the methoxy group shows a strong absorption band typically in the range of 1000-1300 cm⁻¹. researchgate.net

Ring vibrations: The triazine ring itself has characteristic in-plane and out-of-plane bending vibrations at lower frequencies.

For example, in 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)acetic acid, the N-H stretch is observed at 3255 cm⁻¹, and a broad O-H stretch from the carboxylic acid is seen from 3574–2522 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Stretching | 3100 - 3500 | nih.gov |

| Alkyl (C-H) | Stretching | 2850 - 2960 | researchgate.net |

| Triazine Ring (C=N) | Stretching | 1500 - 1650 | researchgate.net |

| Methoxy (C-O) | Stretching | 1000 - 1300 | researchgate.net |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed data on bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation.

For instance, the crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine revealed that the compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net The analysis of the crystal packing can also reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.

X-ray crystallography is crucial for determining the preferred molecular conformation in the solid state. It can also definitively identify the existing tautomeric form. For many triazine derivatives, the potential for tautomerism exists, particularly between amino and imino forms, or lactam and lactim forms in hydroxylated derivatives. While in solution a dynamic equilibrium may exist, in the solid state, one tautomer is typically favored. Studies have shown that some s-triazine derivatives can exist in unexpected tautomeric forms, such as an imino-dihydro-triazine tautomer. nih.gov The presence of specific substituents and the crystalline environment can influence which tautomer is energetically more favorable. In some cases, multiple unique molecules may be present in the asymmetric unit of the crystal, showcasing slight conformational differences. mdpi.com

Table 4: Representative Crystallographic Data for a Triazine Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 13.818(3) | researchgate.net |

| b (Å) | 7.8964(16) | researchgate.net |

| c (Å) | 30.718(6) | researchgate.net |

| β (°) | 96.52(3) | researchgate.net |

| V (ų) | 3330.0(12) | researchgate.net |

| Z | 8 | researchgate.net |

Characterization of Intermolecular Interactions within Crystal Lattices

Hydrogen bonding plays a predominant role in the crystal engineering of nitrogen-containing heterocyclic compounds like triazines. The presence of amino groups and the nitrogen atoms within the triazine ring allows for the formation of robust hydrogen-bonding networks. For instance, in related diaminotriazine structures, strong dimerization via quadruple hydrogen bonding has been observed acs.org. The amino group can act as a hydrogen bond donor, while the ring nitrogens and the oxygen atom of the methoxy group can serve as acceptors. Studies on similar heterocyclic compounds, such as aminotriazoles, have detailed the presence of intermolecular N-H⋯N and N-H⋯S hydrogen bonds that link molecules into two-dimensional networks nih.gov.

In addition to classical hydrogen bonds, weaker interactions such as C-H⋯N and C-H⋯π interactions contribute to the stability of the crystal structure rsc.org. The electron-rich triazine ring can participate in π-π stacking interactions, which are common in aromatic systems and contribute to the formation of columnar structures in some complex triazine derivatives acs.orgunizar.esrsc.org.

A study on the crystal structure of a derivative, 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine, revealed that it crystallizes in the monoclinic system with the space group C2/c researchgate.net. This type of specific crystallographic data is essential for understanding the precise geometry and symmetry of the molecular packing. The analysis of multicomponent crystals of related methoxyphenyl-containing heterocycles has shown that the methoxy group's oxygen atom can act as a hydrogen bond acceptor, participating in N-H⋯O interactions cardiff.ac.ukmdpi.com. The interplay and hierarchy of these various intermolecular forces—strong hydrogen bonds, weaker C-H interactions, and π-stacking—ultimately define the unique three-dimensional architecture of the crystal lattice for this compound and its derivatives.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone analytical technique for the verification of the stoichiometric composition of newly synthesized chemical compounds. This method determines the mass percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. For a pure compound, the experimental and calculated values should agree within a narrow margin of error, typically ±0.4%, as required by most scientific journals for publication nih.gov.

The verification of the elemental composition is a critical step in the characterization of this compound and its derivatives, confirming the successful synthesis and purity of the compounds. Below is a table summarizing the elemental analysis data for several derivatives of this compound, demonstrating the application of this technique.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid | C8H12N4O4 | C | 42.10 | 42.17 | nih.gov |

| H | 5.30 | 5.22 | |||

| N | 24.55 | 24.71 | |||

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | C7H10N4O4 | C | 39.25 | 39.49 | nih.gov |

| H | 4.71 | 4.45 | |||

| N | 26.16 | 25.94 | |||

| 2-Hydrazino-4,6-dimethoxy-1,3,5-triazine | C5H9N5O2 | C | 35.09 | 35.22 | mdpi.com |

| H | 5.30 | 5.37 | |||

| N | 40.92 | 41.02 | |||

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | C10H16N4O4 | C | 46.87 | - | nih.gov |

| H | 6.29 | - | |||

| N | 21.86 | - | |||

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | C11H18N4O4 | C | 48.88 | - | nih.gov |

| H | 6.71 | - | |||

| N | 20.73 | - |

The close correlation between the calculated and found percentages for the compounds listed provides strong evidence for their proposed stoichiometric formulas and high degree of purity.

Computational Chemistry and Theoretical Studies of 4 Methoxy 1,3,5 Triazin 2 Amine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of s-triazine derivatives due to its balance of accuracy and computational cost. researchgate.net It is used to predict geometries, heats of formation, and other fundamental properties. researchgate.net For excited-state properties, Time-Dependent DFT (TD-DFT) is widely employed due to its high accuracy, which is comparable to more demanding ab-initio methods but with a lower computational cost. nih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com

The energy gap (Eg) between the HOMO and LUMO is a critical parameter that characterizes the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. nih.gov For instance, in studies of 1,2,4-triazine (B1199460) derivatives, a reduction in the energy gap was found to correlate with a red-shift in the electronic absorption spectrum. nih.gov These orbitals are crucial for understanding how a molecule like 4-Methoxy-1,3,5-triazin-2-amine might interact with other molecules or biological receptors. mdpi.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Triazine Derivatives

This table illustrates typical values obtained from DFT calculations for triazine-based compounds, demonstrating the insights gained into their electronic properties. Note: Values are for representative compounds from the literature and not specifically for this compound.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) | Significance of Eg |

|---|---|---|---|---|

| Benzo[f]chromene Derivative mdpi.com | -5.947 | -2.389 | 3.558 | Indicates the energy required for electronic excitation and relates to chemical reactivity. |

| 1,2,4-Triazine Derivative (DTT) nih.gov | -5.91 | -1.87 | 4.04 | A larger gap suggests lower reactivity compared to its analogs. |

| 1,2,4-Triazine Derivative (BDTTB) nih.gov | -5.69 | -2.19 | 3.50 | A smaller gap suggests higher reactivity and a red-shifted absorption spectrum. |

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the study of reaction mechanisms, the calculation of reaction energetics (such as heats of formation and activation energies), and the determination of the geometries of transient species like transition states. researchgate.netresearchgate.net

For example, computational studies on s-triazine derivatives have been used to predict their enthalpy of formation and thermal stability, which are crucial properties for energetic materials. researchgate.net Analysis of bond dissociation energies can indicate which chemical bonds are most likely to break upon heating, providing insights into thermal stability. researchgate.net In other studies, the hydrolysis of energetic triazine compounds like RDX has been investigated computationally to understand the reaction pathways and activation energies involved in their decomposition. researchgate.net Similarly, the thermal decomposition of fused pyrazolo[4,3-d] nih.govresearchgate.netnih.govtriazin-4-one was studied using DSC-TG analysis complemented by calculations to understand its stability and decomposition process. mdpi.com These methods could be directly applied to this compound to predict its stability, decomposition pathways, and reactivity in various chemical environments.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen for potential drug candidates. nih.govtandfonline.com Following docking, molecular dynamics (MD) simulations can be performed to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex. nih.govnih.gov

Derivatives of 1,3,5-triazine (B166579) have been the subject of numerous docking and dynamics studies to explore their potential as inhibitors of various biological targets. These studies provide insights into the binding modes and favorable interactions that drive ligand affinity. tandfonline.com For instance, docking studies on 1,3,5-triazine derivatives have identified potential inhibitors for targets such as the estrogen receptor α (ERα), various kinases (PI3K-α, B-Raf, VEGFR-2), and human DNA topoisomerase IIα. nih.govtandfonline.comnih.gov In these studies, the triazine core and its substituents form key hydrogen bonds and hydrophobic interactions within the receptor's binding site. nih.govnih.gov MD simulations have further been used to confirm the stability of these interactions over time. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on 1,3,5-Triazine Derivatives

This table summarizes findings from various studies where 1,3,5-triazine derivatives were docked into biological targets, highlighting the utility of this method in predicting bioactivity.

| Triazine Derivative Class | Protein Target | Key Findings / Interactions | Reference |

|---|---|---|---|

| Triazine Schiff Base Derivatives | Estrogen Receptor α (ERα) | Methoxy (B1213986) group occupies a hydrophobic sub-pocket; results consistent with anti-proliferative activity. | nih.gov |

| Benzohydrazide Triazines | PI3K-α, B-Raf, VEGFR-2 | Docking provided insights into binding modes that correlated well with observed biological activities. | tandfonline.com |

| Substituted 1,3,5-triazin-2(1H)-ones | DNA Topoisomerase IIα | Simulations highlighted the importance of Asn120 interaction and hydrophobic interactions with substituents. | nih.gov |

| N-substituted-thiadiazol-2-amine Derivatives | COVID-19 Main Protease (6LU7) | Docking identified compounds with binding energies ranging from -5.4 to -8.1 kcal/mol. | nih.gov |

Quantum Chemical Calculations for Tautomeric Preferences and Conformational Stability

Quantum chemical calculations are essential for understanding the three-dimensional structure and potential isomerism of molecules. For this compound, this includes determining its most stable conformation and assessing the relative stability of its possible tautomers.

Amino-substituted triazines can exist in different tautomeric forms. Computational methods can predict the relative energies of these tautomers, thereby identifying the most likely form to exist under given conditions. Conformational analysis, through methods like crystal structure determination or theoretical calculations, reveals the spatial arrangement of the atoms. For the closely related compound 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (B155196), a crystal structure study indicated that the 1,3,5-triazine ring atoms and their substituents are exactly planar. researchgate.net This planarity is a common feature in s-triazine derivatives and is crucial for understanding how the molecule packs in a solid state and interacts with planar biological structures like DNA or aromatic residues in proteins.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Drug Likeness Assessment

In modern drug discovery, predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for assessing its potential as a drug candidate. researchgate.netnih.gov These in silico predictions help to identify compounds with favorable pharmacokinetic profiles early in the discovery process, reducing the likelihood of late-stage failures.

A key part of this assessment is evaluating "drug-likeness," often using guidelines like Lipinski's Rule of Five. These rules establish empirical ranges for properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Various online tools and software packages are used to calculate these properties for novel compounds. nih.govresearchgate.net Studies on various triazine and other heterocyclic derivatives have successfully used these predictions to highlight promising candidates with good gastrointestinal absorption and to flag potential liabilities. researchgate.netnih.gov Such analyses for this compound would be a crucial first step in evaluating its potential as a therapeutic agent. researchgate.net

Table 3: Predicted Physicochemical and ADME Properties for Drug-Likeness Assessment

This table presents key ADME-related properties for this compound and a related analog, calculated using computational models. These parameters are used to assess compliance with drug-likeness rules, such as Lipinski's Rule of Five.

| Property | This compound* | 4-Methoxy-6-methyl-1,3,5-triazin-2-amine** | Lipinski's Rule of Five Guideline |

|---|---|---|---|

| Molecular Formula | C4H6N4O biosynth.com | C5H8N4O nih.gov | N/A |

| Molecular Weight (g/mol) | 126.12 biosynth.com | 140.14 nih.gov | ≤ 500 |

| cLogP (Lipophilicity) | -0.4 | 0.3 nih.gov | ≤ 5 |

| Hydrogen Bond Donors | 1 (from -NH2) | 1 (from -NH2) | ≤ 5 |

| Hydrogen Bond Acceptors | 5 (4xN, 1xO) | 5 (4xN, 1xO) | ≤ 10 |

| Polar Surface Area (Ų) | 85.9 | 73.9 nih.gov | ≤ 140 |

| Lipinski's Rule Compliance | Yes | Yes | 0 Violations |

*Data for this compound based on its known formula and structure, with some properties estimated from computational predictors. **Data sourced from PubChem for the closely related analog. nih.gov

Structure Activity Relationship Sar Studies of 4 Methoxy 1,3,5 Triazin 2 Amine Derivatives

Impact of Substituent Variation on Chemical Reactivity and Selectivity Profiles

The chemical character of the 1,3,5-triazine (B166579) core, a six-membered heterocyclic ring with three nitrogen atoms, is distinctly electron-deficient. This property makes the carbon atoms susceptible to nucleophilic substitution, a key reaction in the synthesis of diverse derivatives. The reactivity and selectivity of these substitutions are heavily influenced by the nature of the substituents on the triazine ring.

The presence of a methoxy (B1213986) group at the 4-position and an amino group at the 2-position of the 4-methoxy-1,3,5-triazin-2-amine scaffold modulates the reactivity of the remaining position (C6). The methoxy group, being an electron-donating group through resonance, can influence the electron density of the triazine ring. Similarly, the amino group also contributes to the electronic environment of the ring. The interplay of these substituents governs the ease of further substitutions at the C6 position.

Studies on related 1,3,5-triazine systems have shown that the sequential displacement of leaving groups, such as chlorine atoms, can be controlled by temperature and the nature of the nucleophile. For instance, the synthesis of trisubstituted 1,3,5-triazines often involves a stepwise nucleophilic substitution of chlorine atoms from cyanuric chloride. derpharmachemica.com The first substitution is typically rapid, with subsequent substitutions requiring more forcing conditions. This differential reactivity allows for the controlled introduction of various functionalities.

The selectivity of these reactions is also a critical factor. The choice of solvent and base can direct the outcome of the substitution reactions. For example, in the synthesis of (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives, the reaction of 2-chloro-4,6-dimethoxy triazine with α-amino acids is carried out in a 1,4-dioxane/water mixture using triethylamine (B128534) as an acid scavenger. nih.gov

The variation of substituents also plays a pivotal role in the selectivity of the final compounds towards their biological targets. For instance, in the development of selective Tie-2 kinase inhibitors, the incorporation of aminotriazine (B8590112) moieties as hinge-binding elements was crucial for achieving high selectivity over other kinases like KDR. nih.govdrugbank.com The nature of the substituent on the terminal aryl ring further modulated this selectivity.

Correlation between Molecular Structure and Observed Biological Activities

The biological activity of this compound derivatives is intricately linked to their molecular structure. Modifications at different positions on the triazine ring and the nature of the appended functional groups can lead to a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. mdpi.comrmit.edu.vnnih.govresearchgate.net

Anticancer Activity:

The 1,3,5-triazine scaffold is a recognized pharmacophore in the design of anticancer agents. mdpi.comderpharmachemica.com For instance, derivatives of 1,3,5-triazine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. acs.org The substitution pattern on the triazine ring is critical for potent CDK inhibition. A study on nih.govrmit.edu.vnresearchgate.nettriazine-pyridine biheteroaryl compounds revealed that specific substitutions are necessary for high inhibitory potency against CDK1, CDK2, and CDK5. acs.org

In a series of 1,3,5-triazine Schiff base derivatives, compounds with a methoxy group on the triazine ring and a phenylamine moiety exhibited better anti-proliferative activity against human colon cancer cell lines compared to their piperidine (B6355638) or morpholine (B109124) analogs. mdpi.com This highlights the importance of aromatic interactions for cytotoxic effects. The position of substituents on the phenyl ring of the Schiff base also influenced activity, with electron-withdrawing groups like chlorine and bromine enhancing the anticancer effects. mdpi.com

Antimicrobial Activity:

The 1,3,5-triazine nucleus is a versatile scaffold for developing new antimicrobial agents. rmit.edu.vnnih.gov The electronic properties of the substituents on the triazine ring play a key role in their antimicrobial efficacy. The presence of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been shown to be important for enhancing antimicrobial activities. rmit.edu.vn

In a study of 2,4,6-substituted-s-triazine derivatives, compounds bearing a 4-methoxy substituent showed notable antibacterial activity. researchgate.net The introduction of different amine substituents at other positions of the triazine ring led to a range of activities against various bacterial and fungal strains. For example, certain trisubstituted triazines showed promising minimum inhibitory concentrations (MIC) against pathogenic bacteria and fungi. researchgate.net

Enzyme Inhibitory Activity:

Derivatives of this compound have been investigated as inhibitors of various enzymes. In a study on monoamine oxidase (MAO) inhibitors, (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives were synthesized and evaluated. nih.govdoaj.org The nature of the amino acid substituent significantly influenced the inhibitory activity and selectivity towards MAO-A and MAO-B. For example, certain derivatives showed MAO-A inhibition comparable to the standard drug clorgyline. nih.gov

Pharmacophore Modeling and Strategies for Lead Optimization

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. researchgate.net This approach is instrumental in the rational design and optimization of new drug candidates based on the this compound scaffold.

A pharmacophore model for a series of 1,3,5-triazine derivatives might include features such as hydrogen bond acceptors (e.g., the nitrogen atoms of the triazine ring), hydrogen bond donors (e.g., the amino group), hydrophobic regions, and aromatic rings. nih.gov For instance, a pharmacophore model for 1,3,5-triazine-based 5-HT6 receptor ligands identified a positive ionizable group, an aromatic ring, a hydrogen bond acceptor, and a hydrophobic group as key features. researchgate.net By mapping new designs onto this model, researchers can prioritize the synthesis of compounds with a higher probability of being active.

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound while minimizing toxicity. nih.govnih.gov For derivatives of this compound, several strategies can be employed for lead optimization:

Substituent Modification: As discussed in the previous sections, systematically varying the substituents on the triazine ring is a primary strategy. This can involve altering the size, lipophilicity, and electronic properties of the substituents to improve target binding and cellular permeability. For example, replacing a hydrogen atom with a fluorine atom (isosteric replacement) can sometimes lead to improved metabolic stability and binding affinity. nih.gov

Structural Simplification: This strategy involves removing non-essential structural elements from a complex lead molecule to reduce molecular weight and complexity, which can improve pharmacokinetic properties. nih.gov For the 1,3,5-triazine core, this could involve simplifying complex side chains to their essential pharmacophoric elements.

Scaffold Hopping: This involves replacing the central triazine core with other heterocyclic systems that maintain the key pharmacophoric features. This can lead to novel chemical series with different intellectual property and potentially improved drug-like properties.

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based drug design can be employed. Docking studies can predict the binding mode of this compound derivatives in the active site of the target protein, guiding the design of new analogs with improved interactions. acs.org For example, X-ray co-crystal structure analysis has been used to aid the design of selective Tie-2 inhibitors based on a triazine scaffold. nih.govdrugbank.com

Through the iterative application of these lead optimization strategies, guided by SAR data and pharmacophore modeling, the therapeutic potential of this compound derivatives can be systematically enhanced.

Applications in Advanced Chemical Synthesis

4-Methoxy-1,3,5-triazin-2-amine as a Versatile Building Block in Complex Organic Syntheses

This compound serves as a key intermediate in the synthesis of more complex molecules, including those with significant biological activity. guidechem.com For instance, it is a crucial precursor in the production of certain herbicides. guidechem.com The reactivity of the methoxy (B1213986) and amino groups allows for sequential and selective modifications, enabling the construction of intricate molecular architectures.

The versatility of the triazine scaffold, in general, is well-established in organic synthesis. wikipedia.org Symmetrical 1,3,5-triazines are often prepared through the trimerization of nitriles. wikipedia.org The introduction of different substituents, such as the methoxy and amino groups in this compound, provides a platform for creating a wide array of functionalized molecules. nih.gov The ability to selectively replace the methoxy group or further functionalize the amino group opens up numerous possibilities for creating diverse chemical entities.

Utility in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are of immense interest in various scientific fields, including pharmaceuticals and materials science. kit.edunih.gov The 1,3,5-triazine (B166579) core of this compound is itself a nitrogen-rich heterocyclic system. nih.gov This compound can be utilized as a starting material or an intermediate in the synthesis of other complex heterocyclic structures. kit.edu For example, the amino group can participate in cyclization reactions to form fused heterocyclic systems.

The development of novel and practical methods for constructing functionalized 1,3,5-triazines is an active area of research. nih.gov The synthesis of various 1,3,5-triazine derivatives often starts from cyanuric chloride, where the chlorine atoms are sequentially substituted with different functional groups. mdpi.com This step-wise approach allows for the controlled introduction of groups like methoxy and amino, leading to the formation of asymmetrically substituted triazines like this compound. These compounds, in turn, can be used to build larger, more complex heterocyclic frameworks. For instance, reactions involving the amino group can lead to the formation of fused ring systems like triazolotriazines. scholarsportal.info

Research on 1,3,5-Triazine Derivatives as Amidation Reagents and their Synthetic Utility

Derivatives of 1,3,5-triazine have been extensively investigated as reagents for facilitating amide bond formation, a fundamental transformation in organic chemistry. rsc.orgunits.it While this compound itself is not a direct amidation reagent, it serves as a precursor to such reagents. A prominent example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is an effective amidation agent. units.it

The development of these triazine-based amidation reagents stems from the reactivity of compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). rsc.org The substitution of the chlorine atom with a tertiary amine, such as N-methylmorpholine, leads to the formation of the active coupling agent. rsc.org The methoxy groups on the triazine ring play a crucial role in modulating the reactivity of the reagent. rsc.org Research has shown that the nature of the substituents on the triazine ring significantly influences the efficiency and selectivity of the amidation reaction. rsc.org For instance, imido-substituted triazines have been shown to be highly reactive and chemoselective condensing reagents. rsc.org

The synthetic utility of these triazine-based reagents is highlighted by their ability to promote amidation under mild conditions and their tolerance of various functional groups. nih.govunits.it This makes them valuable tools in the synthesis of peptides, pharmaceuticals, and other complex molecules where preserving sensitive functional groups is essential.

Research in Biological and Medicinal Chemistry

Antimicrobial Research (Antibacterial and Antifungal Activity)

No specific studies were identified that investigated the antimicrobial properties of 4-Methoxy-1,3,5-triazin-2-amine. The following sub-sections, therefore, remain unaddressed due to the lack of available data.

Information on the mechanisms of antimicrobial action for this compound is not available in the reviewed literature.

No data from efficacy studies of this compound against specific Gram-positive and Gram-negative bacteria or fungi could be located.

Anticancer Research and Cytotoxic Activity Studies

Similarly, dedicated research on the anticancer and cytotoxic activities of this compound is absent from the available scientific literature. While many 1,3,5-triazine (B166579) derivatives are potent anticancer agents, specific findings for this compound are missing.

There are no specific studies detailing the inhibitory effects of this compound on cancer cell proliferation pathways.

Research documenting the ability of this compound to induce apoptosis or attenuate key signaling pathways in cancer cells could not be found.

While the PI3K/mTOR pathway is a known target for many triazine derivatives, there is no specific evidence in the literature to suggest that this compound targets these or any other specific kinases or enzymes involved in cancer.

Table of Mentioned Compounds

Since no specific research on this compound was found, a table of compounds as per the article's intended scope cannot be generated.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Acetohydroxyacid Synthase)

The 1,3,5-triazine scaffold, a core component of this compound, has been incorporated into various derivatives to explore their potential as enzyme inhibitors. Research has particularly focused on enzymes like Monoamine Oxidase (MAO) and Acetohydroxyacid Synthase (AHAS).

Studies have been conducted on amino acid derivatives of 1,3,5-triazine for their MAO inhibitory activity. Specifically, three series of derivatives, including 4,6-dimethoxy-1,3,5-triazin-2-yl amino acid derivatives, were synthesized and evaluated. nih.govdoaj.org A preliminary investigation revealed that certain compounds within these series possess inhibitory activity against monoamine oxidase. nih.govdoaj.org For instance, compounds such as 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid were synthesized and characterized for this purpose. nih.gov

In the field of agricultural science, derivatives have been designed as inhibitors of Acetohydroxyacid Synthase (AHAS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants and microorganisms. nih.govresearchgate.net A series of 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]-6-(substituted phenoxy)benzoic acids were designed to combat weed resistance associated with AHAS mutations. nih.gov Several of these compounds demonstrated high potency against both the wild-type Arabidopsis thaliana AHAS (AtAHAS) and its resistant P197L mutant. nih.gov Compound 22 from this series was identified as a particularly potent antiresistance AHAS inhibitor, showing a significantly reduced resistance factor compared to commercial herbicides. nih.gov Furthermore, compounds 33 and 38 maintained over 60% herbicidal activity against resistant weeds at low application dosages. nih.gov

Table 1: Inhibition Data of Selected Benzoic Acid Derivatives against AtAHAS and P197L Mutant

| Compound | Wild-Type AtAHAS Ki (nM) | P197L Mutant AtAHAS Ki (nM) | Resistance Factor (RF) |

|---|---|---|---|

| 21 | Data not available in snippet | Data not available in snippet | 0.73 - 6.32 range for promising compounds nih.gov |

| 22 | Data not available in snippet | Data not available in snippet | 0.73 nih.gov |

| 26 | Data not available in snippet | Data not available in snippet | 0.73 - 6.32 range for promising compounds nih.gov |

| 33 | Data not available in snippet | Data not available in snippet | 0.73 - 6.32 range for promising compounds nih.gov |

| 36 | Data not available in snippet | Data not available in snippet | 0.73 - 6.32 range for promising compounds nih.gov |

| 38 | Data not available in snippet | Data not available in snippet | 0.73 - 6.32 range for promising compounds nih.gov |

| Bispyribac (Reference) | Data not available in snippet | Data not available in snippet | 4.57 nih.gov |

| Tribenuron-methyl (Reference) | Data not available in snippet | Data not available in snippet | 2650 nih.gov |

Adenosine (B11128) Receptor Modulation Research

The 1,3,5-triazine scaffold is a recognized platform for developing ligands that modulate adenosine receptors (ARs), which are G-protein coupled receptors involved in numerous physiological processes. nih.govmdpi.com Research has focused on designing derivatives by substituting at the 2, 4, and 6 positions of the triazine ring to create selective ligands for the four human adenosine receptor subtypes: hA₁, hA₂ₐ, hA₂ₑ, and hA₃. nih.gov

Intensive research has been conducted to profile the binding affinities and subtype selectivity of novel 1,3,5-triazine derivatives. In one study, a series of 2-amino-1,3,5-triazine derivatives were synthesized and their binding affinities for human adenosine receptor (hAR) subtypes were evaluated using radioligand binding assays. nih.gov

Key findings from this research include:

Compound 9a , which incorporates a 3-fluoro-4-methoxyaniline (B107172) group, demonstrated the best binding affinity for the hA₃ adenosine receptor (Kᵢ = 55.5 nM) and also showed good affinity for the hA₁ receptor. nih.gov

Compound 9c , featuring a 3-methoxy-4-chloroaniline moiety, exhibited the highest binding affinity for the hA₁ AR (Kᵢ = 57.9 nM) along with moderate affinity for the hA₃ AR (Kᵢ = 661.1 nM). nih.gov

Compound 9b , with a 3,5-dimethoxyaniline (B133145) substituent, was found to have a potent and selective binding affinity for the hA₁ AR (Kᵢ = 69.7 nM). nih.gov

These binding affinities were determined in transfected mammalian cells (CHO, Hela, and HEK-293) using specific radioligands for each receptor subtype. nih.gov

Table 2: Binding Affinities (Kᵢ) of Selected 1,3,5-Triazine Derivatives at Human Adenosine Receptors

| Compound | hA₁ AR (Kᵢ, nM) | hA₃ AR (Kᵢ, nM) | hA₁:hA₃ Selectivity Index |

|---|---|---|---|

| 9a | Data not available in snippet | 55.5 nih.gov | 2.5-fold (hA₁ > hA₃) nih.gov |

| 9b | 69.7 nih.gov | Data not available in snippet | Selective for hA₁ nih.gov |

| 9c | 57.9 nih.gov | 661.1 nih.gov | ~11.4-fold (hA₁ > hA₃) |

Derivatives of the 1,3,5-triazine scaffold have been primarily characterized as adenosine receptor antagonists. nih.govacs.org Structure-based drug design has led to the identification of potent and selective antagonists for the adenosine A₂ₐ receptor. acs.org For example, a series of 1,2,4-triazine (B1199460) derivatives were developed, and X-ray crystallography revealed that these molecules bind deep within the orthosteric binding cavity of the A₂ₐ receptor, acting as antagonists. acs.org

Similarly, research on 1,3,5-triazine derivatives has aimed to develop specific antagonists for hA₁ and hA₃ receptors. nih.gov The modification of substituents on the triazine ring has been shown to alter the subtype selectivity, allowing for the optimization of ligands for specific receptor subtypes other than hA₂ₐ. nih.gov For instance, the compound series that included 9a, 9b, and 9c were developed as part of an effort to identify specific ligands for hA₁ and hA₃ receptors, which are implicated in tumor proliferation. nih.gov

Other Pharmacological Research Areas (e.g., Anti-inflammatory, Analgesic, Antipruritic Properties)

Beyond adenosine receptor modulation, derivatives of 1,3,5-triazine are being investigated for their potential in other pharmacological areas, notably as antagonists for the histamine (B1213489) H₄ receptor (H₄R), a promising target for treating inflammatory and immune diseases, as well as pain. nih.gov

Research into trisubstituted 1,3,5-triazines has yielded compounds with significant anti-inflammatory, analgesic, and antipruritic effects in preclinical models. nih.gov

Anti-inflammatory and Analgesic Activity : A lead compound from this research, compound 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine), demonstrated both anti-inflammatory and analgesic effects in a carrageenan-induced inflammatory pain model, with the strongest activity observed at a dose of 50 mg/kg. nih.gov

Antipruritic Activity : In models of pruritus (itching), compound 6 was shown to reduce the number of scratching bouts induced by both histamine and chloroquine, indicating its potential to alleviate itching. nih.gov

These findings highlight the versatility of the 1,3,5-triazin-2-amine (B31629) scaffold in developing therapeutics for conditions involving inflammation, pain, and pruritus by targeting the H₄R. nih.gov

Development of this compound Derivatives as Biochemical Probes

The development of potent and selective ligands for specific receptor subtypes is fundamental to their use as biochemical probes for studying receptor structure, function, and pharmacology. Derivatives of this compound serve as valuable scaffolds for creating such probes.

The synthesis of 1,3,5-triazine derivatives with high affinity and selectivity for specific adenosine receptor subtypes, such as hA₁ and hA₃, allows for the detailed investigation of these receptors' roles in physiological and pathological processes. nih.gov These selective ligands are crucial tools in radioligand binding assays to characterize receptor populations in different tissues and to screen for new drug candidates. nih.gov By designing derivatives that target specific receptors, researchers can probe the distinct biological functions modulated by each subtype, advancing the understanding of the purinergic signaling system. nih.gov

Research in Agricultural Chemistry

Investigation of 4-Methoxy-1,3,5-triazin-2-amine and its Derivatives as Potential Herbicides and Fungicides

The 1,3,5-triazine (B166579) skeleton is the foundation for a major class of herbicides that have been used in agriculture for decades. researchgate.net These compounds typically function by inhibiting photosynthesis in target weed species. researchgate.netnih.gov Research into derivatives of this compound has explored their potential as selective herbicides. The core structure is seen as a valuable precursor in the synthesis of new agrochemicals. For instance, a related compound, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (B155196), is utilized as a precursor in synthesizing herbicides designed for effective weed control. chemimpex.com

Patents have been filed for herbicidal compositions based on 4-methoxy-s-triazine structures. For example, 4-methoxy-2,6-diamino-s-triazines have been specifically developed for their herbicidal properties. google.com The herbicidal activity of triazines is linked to their ability to bind to the QB protein in the photosystem II reaction center, which blocks the electron transport chain and, consequently, photosynthesis. researchgate.net Novel 2-(benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines, which share the same triazine skeleton, have shown photosynthetic electron transport inhibitory activity that is, in some cases, stronger than the benchmark herbicide atrazine (B1667683). nih.gov Studies on another derivative, 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine, have also highlighted its utility in the production of herbicides and pesticides.

Beyond herbicidal applications, the antifungal potential of 1,3,5-triazine derivatives has also been a subject of investigation. Various symmetrical 1,3,5-triazines have been synthesized and tested for their efficacy against wood-destroying fungi. In one study, several triazine compounds demonstrated notable inhibitory effects against fungi such as Serpula lacrymans, Coniophora puteana, and Trametes versicolor. researchgate.net For example, tris(imidazol-1-yl)-1,3,5-triazine and tris(4,5-diphenylimidazol-1-yl)-1,3,5-triazine were particularly effective against the dry-rot fungus S. lacrymans. researchgate.net While not the exact subject compound, this research indicates the potential of the triazine ring structure in developing antifungal agents. Other research on novel 4-methoxy-naphthalene derivatives has also identified promising antifungal leads, suggesting that the methoxy (B1213986) group can be a key feature in antifungal compounds. nih.gov

Table 1: Antifungal Efficacy of Selected 1,3,5-Triazine Derivatives against Wood-Destroying Fungi Data sourced from screening tests of 1,3,5-triazines. researchgate.net

Filter by Compound:

| Compound | Growth Inhibition vs. S. lacrymans (%) | Growth Inhibition vs. C. puteana (%) | Growth Inhibition vs. T. versicolor (%) |

|---|---|---|---|

| tris(benzotriazol-1/2-yl)-1,3,5-triazine | 65 | 45 | 20 |

| tris(imidazol-1-yl)-1,3,5-triazine | 90 | 55 | 40 |

| tris(pyrazolyl-1-yl)-1,3,5-triazine | 80 | 50 | 30 |

| tris(4,5-diphenylimidazol-1-yl)-1,3,5-triazine | 90 | 55 | 35 |

| tris(benzimidazolyl-1-yl)-1,3,5-triazine | 60 | 55 | 20 |

Environmental Transformation Products and Metabolites of Triazine Herbicides: Formation and Fate Studies

Triazine herbicides, such as atrazine and simazine, are known for their persistence in the environment. nih.gov Over time, they undergo transformation through various biotic and abiotic processes, leading to the formation of numerous metabolites. This compound represents a class of compounds that can be formed through such environmental degradation pathways.

A closely related compound, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, is a known environmental transformation product of several widely used sulfonylurea herbicides, including Metsulfuron-methyl, Thifensulfuron-methyl (B1681301), Prosulfuron, Tribenuron-methyl, and Triasulfuron. nih.gov The formation of this metabolite highlights a common degradation pathway for these complex agrochemicals, where the larger molecule is broken down into more stable triazine ring structures.

The degradation of parent triazine herbicides like atrazine in the environment involves processes such as microbial degradation and photodegradation. oup.com This transformation leads to metabolites like deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA), which are formed by the removal of alkyl side chains. oup.comacs.org These metabolites are often more mobile in soil and can be detected in groundwater. oup.com Further degradation can lead to the formation of hydroxy-derivatives, where the chlorine atom on the triazine ring is replaced by a hydroxyl group, a reaction often mediated by microbial enzymes like s-triazine hydrolase. nih.gov

Table 2: Examples of Triazine Herbicides and Their Known Environmental Metabolites This table provides examples of parent herbicides and some of their common degradation products found in the environment. nih.govoup.comacs.org

Filter by Parent Herbicide:

| Parent Herbicide | Metabolite(s) | Type of Transformation |

|---|---|---|

| Atrazine | Deethylatrazine (DEA), Deisopropylatrazine (DIA), Diaminochlorotriazine (DACT) | Dealkylation |

| Simazine | Des-ethyl-s-Atrazine (DEA), Diaminochlorotriazine (DACT) | Dealkylation |

| Metsulfuron-methyl | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | Cleavage and degradation |

| Thifensulfuron-methyl | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | Cleavage and degradation |

| Cyanazine | Deisopropylatrazine (DIA) | Dealkylation |

Role in the Study of Biochemical Pathways in Plant and Microbial Systems

Compounds based on the 1,3,5-triazine structure are crucial tools for studying fundamental biochemical pathways, particularly in plants. The primary mode of action for most triazine herbicides is the inhibition of the photosynthetic electron transport chain. researchgate.netnih.gov They achieve this by competing with plastoquinone (B1678516) at its binding site on the D1 protein of photosystem II, thereby blocking electron flow and halting photosynthesis. researchgate.net This specific mechanism has made triazine compounds, including derivatives of this compound, valuable probes for researchers to investigate the intricacies of photosynthesis. By studying how these inhibitors bind to the D1 protein, scientists can better understand the structure and function of the photosystem II complex. nih.gov

The development of herbicide resistance in weeds, often through a single point mutation in the psbA gene that codes for the D1 protein, has also provided a powerful model for studying genetic adaptation and protein-ligand interactions. researchgate.net

In microbial systems, triazine compounds have facilitated the discovery and characterization of novel catabolic pathways. The ability of certain bacteria to degrade the stable s-triazine ring is of significant scientific interest. usda.gov Research has elucidated the enzymatic steps involved in this degradation, starting with hydrolases that replace substituents on the ring, eventually leading to the cleavage of the ring itself to yield ammonia (B1221849) and carbon dioxide. nih.gov The genes responsible for this mineralization (atzA-F, trzN, trzD) have been identified in various soil bacteria. nih.govusda.gov The study of how microorganisms metabolize compounds like this compound and other triazine derivatives provides insight into microbial metabolism, enzymatic function, and the potential for bioremediation of contaminated soils and water. nih.govnih.gov

Applications in Supramolecular Chemistry

1,3,5-Triazine (B166579) Derivatives as Foundational Building Blocks for Supramolecular Architectures

Derivatives of 1,3,5-triazine are fundamental components in constructing supramolecular architectures due to their predictable interaction patterns. ambeed.com The compound 4-Methoxy-1,3,5-triazin-2-amine possesses a unique combination of functional groups that make it a theoretically potent building block. It features:

An amino group (-NH2) , which is a strong hydrogen bond donor.

A methoxy (B1213986) group (-OCH3) , which can act as a hydrogen bond acceptor and electronically modulate the triazine ring.

The triazine core , containing three nitrogen atoms that are effective hydrogen bond acceptors and can coordinate with metal ions.

This combination of donor and acceptor sites on a rigid, planar scaffold suggests that this compound is well-suited for creating stable and predictable supramolecular networks.

Hydrogen bonding is a primary driving force in the self-assembly of triazine-based molecules. The strategic placement of hydrogen bond donors and acceptors allows for the creation of well-defined motifs, such as tapes, ribbons, and rosettes. In this compound, the primary amine group provides two donor sites (N-H), while the ring nitrogens and the methoxy oxygen serve as acceptor sites.

This arrangement allows for multiple, robust intermolecular connections. By analogy with other amino-triazines like 2,4-diamino-6-phenyl-1,3,5-triazine, it is expected that the amino group of one molecule would readily form hydrogen bonds with the ring nitrogens of an adjacent molecule, leading to highly organized, self-assembled structures. The presence of both donor and acceptor functionalities within the same molecule allows for the formation of complex, multidimensional networks.

Table 1: Potential Hydrogen Bonding Sites in this compound

| Functional Group | Type | Role in Hydrogen Bonding |

| Amino (-NH₂) | N-H | Donor |

| Triazine Ring | Ring Nitrogens | Acceptor |

| Methoxy (-OCH₃) | Oxygen Atom | Acceptor |

This table is generated based on the chemical structure of this compound and established principles of hydrogen bonding.

The nitrogen atoms of the 1,3,5-triazine ring are effective N-donor ligands capable of coordinating with a variety of metal ions. This property has been widely exploited to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). ambeed.com These materials are of significant interest due to their diverse applications in areas such as gas storage, catalysis, and sensing.

While specific examples incorporating this compound as a ligand are not prominent in the literature, its potential can be inferred from related systems. The triazine nitrogens can bridge metal centers to form one-, two-, or three-dimensional networks. ambeed.com The amino and methoxy substituents would play a crucial role in modulating the electronic properties of the ring and providing steric influence, thereby directing the final topology of the framework. Furthermore, the uncoordinated amino group could serve as a functional site within the pores of a MOF, available for post-synthetic modification or for specific interactions with guest molecules.

Host-Guest Chemistry and Molecular Recognition Phenomena

The electron-deficient nature of the 1,3,5-triazine ring makes it an ideal component for host-guest systems, where it can interact favorably with electron-rich guest molecules through π-π stacking interactions. Additionally, triazine derivatives have been used to construct larger macrocyclic hosts that possess well-defined cavities capable of encapsulating guest molecules.

The self-assembly of metal-ligand complexes into discrete, cage-like structures is a powerful strategy in host-guest chemistry. For instance, palladium(II) or platinum(II) corners can be linked by triazine-based ligands to form molecular squares or other cyclic species. These metallamacromolecules can act as hosts for a variety of neutral or charged guests. It is plausible that a bifunctional version of this compound could serve as a panel in such a construction, with its substituents tuning the size and chemical environment of the host cavity. Molecular recognition would then be governed by the precise complementarity in size, shape, and chemical properties between the host cavity and the guest molecule.

Table 2: Examples of 1,3,5-Triazine-Based Host-Guest Systems

| Host Type | Triazine Derivative Example | Guest Molecule Type | Key Interaction |

| Hydrogen-Bonded Assembly | Melamine and Cyanuric Acid | N/A (Self-assembly) | Multiple Hydrogen Bonds |

| Metallacyclic Cage | Tris(3-(pyridin-2-yl)phenyl)-1,3,5-triazine | Large aromatic molecules | Host-Guest Encapsulation, π-π Stacking |

| Macrocycle | Triazine-based macrocycle | Planar aromatic substrates | Cavity Encapsulation |

This table presents examples from the literature of well-studied triazine derivatives to illustrate the principles of host-guest chemistry.

Applications in Catalysis

Design and Synthesis of 1,3,5-Triazine-Supported Catalytic Systems

The design of 1,3,5-triazine-supported catalysts typically revolves around the sequential and regioselective substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.netcore.ac.uk This precursor allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at different positions on the triazine ring by carefully controlling the reaction temperature. researchgate.net This stepwise approach enables the construction of multifunctional molecules with tailored properties.

For instance, the synthesis of a catalyst for nitroarene reduction involved the creation of a 1,3,5-triazine-pentaethylenehexamine (TAPEHA) polymer. indexacademicdocs.orgresearchgate.nettrdizin.gov.tr This polymer, featuring a triazine backbone, was then used to support palladium nanoparticles. indexacademicdocs.orgresearchgate.nettrdizin.gov.tr The synthesis of such a polymer would start with cyanuric chloride, where the chlorine atoms are substituted with a diamine linker, which can then be polymerized. Subsequent functionalization can introduce ligands capable of coordinating with metal centers like palladium.

The general synthetic strategy to obtain a catalyst based on a 4-methoxy-1,3,5-triazin-2-amine structure would involve the initial reaction of cyanuric chloride with methanol (B129727) to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884). Further reaction with ammonia (B1221849) or an appropriate amine would lead to the desired aminomethoxy triazine derivative. This molecule can then be functionalized to act as a ligand for a catalytically active metal or be incorporated into a larger polymeric or solid-supported system. The presence of both a methoxy (B1213986) group (an electron-donating group) and an amino group (a nucleophilic and coordinating site) on the triazine ring can influence the electronic environment of a coordinated metal, thereby affecting its catalytic activity. acs.org

Research on Catalytic Applications in Organic Transformations (e.g., Nitroarene Reduction)

A significant application of 1,3,5-triazine-supported catalysts is in the reduction of nitroarenes to their corresponding anilines, a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. A notable example is the use of palladium nanoparticles supported on a 1,3,5-triazine-pentaethylenehexamine (TAPEHA) polymer for this purpose. indexacademicdocs.orgresearchgate.nettrdizin.gov.tr This heterogeneous catalyst has demonstrated high efficiency in the reduction of a wide array of nitroarenes using sodium borohydride (B1222165) or hydrazine (B178648) hydrate (B1144303) as the reducing agent. indexacademicdocs.orgresearchgate.nettrdizin.gov.tr

The catalyst's effectiveness is attributed to the high dispersion of palladium nanoparticles on the polymer support, which provides a large surface area for the reaction. The triazine-based polymer acts as a robust scaffold, preventing the aggregation of the nanoparticles and allowing for easy recovery and reuse of the catalyst for multiple cycles without a significant loss of activity. indexacademicdocs.orgtrdizin.gov.tr The reaction conditions are typically mild, proceeding at ambient temperature with high yields (80-98%). indexacademicdocs.orgtrdizin.gov.tr

Below is a table summarizing the catalytic performance for the reduction of various nitroarenes using the Pd/TAPEHA catalyst with NaBH₄ as the reducing agent.

| Entry | Substrate | Product | Yield (%) |

| 1 | Nitrobenzene | Aniline | 98 |

| 2 | 4-Nitrotoluene | 4-Methylaniline | 97 |

| 3 | 4-Nitrochlorobenzene | 4-Chloroaniline | 96 |

| 4 | 4-Nitrobromobenzene | 4-Bromoaniline | 95 |

| 5 | 4-Nitroiodobenzene | 4-Iodoaniline | 95 |

| 6 | 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 92 |

Data sourced from a study on 1,3,5-triazine-pentaethylenehexamine polymer-supported palladium nanoparticles. indexacademicdocs.org

The high yields and the catalyst's ability to be recycled make this system a promising candidate for industrial applications. While this specific catalyst is not a direct derivative of this compound, the underlying principle of using a functionalized triazine to support catalytically active metal nanoparticles highlights the potential of this class of compounds in catalysis. The amino and methoxy groups on the target compound could serve as anchoring points for metal ions or nanoparticles, potentially leading to novel catalytic materials.

Investigation of Triazine Derivatives in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. rsc.org The catalyst, known as a phase-transfer agent, transports one of the reactants across the phase boundary, enabling the reaction to proceed. rsc.org While specific studies on this compound as a phase-transfer catalyst are scarce, the synthesis of various triazine derivatives often employs phase-transfer catalysts, and the inherent properties of some triazine structures suggest their potential in this area.

For example, the synthesis of certain 1,3,5-triazine (B166579) derivatives has been successfully carried out using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. rsc.org This indicates that the triazine core is compatible with PTC conditions.

The design of a triazine-based phase-transfer catalyst would likely involve the introduction of both hydrophilic and lipophilic moieties onto the triazine ring. The nitrogen atoms in the triazine ring and the exocyclic amino group can provide hydrophilicity, while the introduction of long alkyl chains or other nonpolar groups would impart lipophilicity. This amphiphilic character is a key requirement for a molecule to function as a phase-transfer catalyst. For instance, a derivative of this compound could be synthesized where the amino group is further functionalized with a long alkyl chain, potentially creating a molecule with phase-transfer catalytic activity.

A study on triazine derivatives as organic phase change materials involved the synthesis of compounds with varying alkyl chain lengths attached to the triazine core, demonstrating the feasibility of incorporating such lipophilic groups. rsc.org Although not investigated for their phase-transfer properties, these structures provide a blueprint for designing potential triazine-based phase-transfer catalysts.

Applications in Materials Science

Incorporation into Polymeric Materials and Surface Coatings

There is a lack of specific studies detailing the incorporation of 4-Methoxy-1,3,5-triazin-2-amine into polymeric materials or its use in surface coatings. In principle, the amino group could react with various monomers to be integrated into a polymer backbone or to functionalize a polymer chain. Triazine compounds, in general, are known to be used as crosslinking agents and polymer additives. However, no specific data tables or detailed research findings are available to substantiate the use of this compound for these purposes. Its presence is noted in patents for broader classes of chemical compounds that may have applications in this area.

Development of Triazine-Based Dyes and Pigments

While some triazine derivatives are utilized as reactive dyes, there is no specific information available on the synthesis or application of dyes and pigments derived directly from this compound. The basic heterocyclic structure could act as a chromophore, but without dedicated studies on its coloristic properties, its role in this area is speculative. Commercial databases list it as a chemical intermediate, which suggests it could be a building block for more complex molecules, potentially including dyes.

Optoelectronic and Electrochemical Property Investigations of Triazine-Functionalized Materials

The 1,3,5-triazine (B166579) core is a known electron-deficient system, making many of its derivatives suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These derivatives are often investigated for their electron-transporting capabilities. However, specific research on the optoelectronic and electrochemical properties of materials functionalized with this compound is not present in the available literature. Studies on related compounds with different substituents on the triazine ring have been published, but these findings cannot be directly attributed to this compound.

In one instance, the compound N-ethyl-4-methoxy-1,3,5-triazin-2-amine was identified in the latex of Croton bonplandianum, though its properties were not further elaborated. indexcopernicus.com

Research As Corrosion Inhibitors

Electrochemical Studies of Corrosion Inhibition Performance on Metal Surfaces

Electrochemical techniques are fundamental in evaluating the performance of corrosion inhibitors. Studies on triazine derivatives, particularly those with structural similarities to 4-Methoxy-1,3,5-triazin-2-amine, have demonstrated their effectiveness in mitigating corrosion, primarily for mild steel in acidic solutions.

A key analog, 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) (AMT), has been the subject of detailed electrochemical analysis. emerald.com Its performance as a corrosion inhibitor for mild steel in a 0.5 M HCl solution was investigated using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The results from these studies indicate a significant reduction in the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization:

Potentiodynamic polarization curves for mild steel in the presence of varying concentrations of AMT revealed that the compound acts as a mixed-type inhibitor. This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. emerald.com The addition of the inhibitor shifts the corrosion potential (Ecorr) to a minor extent while significantly reducing the corrosion current density (icorr). emerald.com The inhibition efficiency (η%) can be calculated from the icorr values, and it increases with higher concentrations of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS):